2-(Piperidin-1-yl)quinoline-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Piperidin-1-yl)quinoline-3-carbaldehyde is a unique molecule that bears a piperidine moiety at C-2 as well as a reactive formyl group at C-3 of the quinoline ring . It has a molecular weight of 240.3 and a molecular formula of C15H16N2O .
Synthesis Analysis
The synthesis of 2-(Piperidin-1-yl)quinoline-3-carbaldehyde derivatives has been described in various studies. One method involves nucleophilic aromatic substitution of certain compounds with piperidine, which produces 2-(Piperidin-1-yl)quinoline-3-carbaldehydes . Other chemical reactions involved in the synthesis include acylation, sulfonylation, Claisen-Schmidt condensation, 1, 3-dipolar cycloaddition, one-pot multicomponent reactions (MCRs), reductive amination, Grignard reaction, and Kabachnik-Field’s reaction .Molecular Structure Analysis
The InChI code for 2-(Piperidin-1-yl)quinoline-3-carbaldehyde is 1S/C15H16N2O/c18-11-13-10-12-6-2-3-7-14(12)16-15(13)17-8-4-1-5-9-17/h2-3,6-7,10-11H,1,4-5,8-9H2 . This indicates the presence of 15 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom in the molecule.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2-(Piperidin-1-yl)quinoline-3-carbaldehyde derivatives include acylation, sulfonylation, Claisen-Schmidt condensation, 1, 3-dipolar cycloaddition, one-pot multicomponent reactions (MCRs), reductive amination, Grignard reaction, and Kabachnik-Field’s reaction .Physical And Chemical Properties Analysis
2-(Piperidin-1-yl)quinoline-3-carbaldehyde has a predicted melting point of 141.85° C, a predicted boiling point of 432.6° C at 760 mmHg, a predicted density of 1.2 g/cm3, and a predicted refractive index of n20D 1.66 .Scientific Research Applications
- The quinoline moiety, found in 2-(Piperidin-1-yl)quinoline-3-carbaldehyde, exists in various biologically active compounds. Some of these exhibit antimicrobial properties . Researchers have explored its potential as an antimicrobial agent against bacteria, fungi, and other pathogens.
- Inspired by the antidepressant Quipazine, which contains a quinoline moiety, scientists have designed structural analogs. By modifying the piperazine ring to piperidine, they aimed to enhance antidepressant activity. 2-(Piperidin-1-yl)quinoline-3-carbaldehyde could be part of this exploration .
- Both Quipazine and isonicotinic acid hydrazide (INH) weakly inhibit monoamine oxidase. Researchers synthesized 2-(Piperidin-1-yl)quinoline-3-carbaldehyde by combining these two moieties. Investigating its potential as a monoamine oxidase inhibitor could be valuable .
Antimicrobial Activity
Antidepressant Potential
Monoamine Oxidase Inhibition
Safety and Hazards
The safety information for 2-(Piperidin-1-yl)quinoline-3-carbaldehyde includes several hazard statements: H302, H315, H319, H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
2-piperidin-1-ylquinoline-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c18-11-13-10-12-6-2-3-7-14(12)16-15(13)17-8-4-1-5-9-17/h2-3,6-7,10-11H,1,4-5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVFBQJVPRFXRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=CC=CC=C3C=C2C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.